2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-17(12-26-18-21-14-3-1-2-4-15(14)25-18)22-9-5-13(6-10-22)24-16-11-19-7-8-20-16/h1-4,7-8,11,13H,5-6,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDWXKKYHEHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from a variety of research studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through a series of condensation and substitution reactions, often utilizing benzoxazole derivatives as key intermediates.
Antimicrobial Properties
Numerous studies have reported on the antimicrobial activity of benzoxazole derivatives, including the target compound. For instance, a series of benzoxazole derivatives demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| This compound | 250 - 7.81 | Antimicrobial |
| Fluconazole | < 7.81 | Antifungal |
The minimum inhibitory concentration (MIC) values indicate that while the compound shows promising activity, it may be less potent than established antifungals like fluconazole against certain strains.
The biological activity of benzoxazole derivatives is often linked to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Benzoxazoles may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Certain derivatives have been shown to influence signaling pathways related to apoptosis and cell proliferation.
Case Studies
Several case studies highlight the relevance of benzoxazole derivatives in drug discovery:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of substituted benzoxazoles exhibited varying degrees of antimicrobial activity, with some compounds showing enhanced efficacy against resistant strains .
- Cytotoxic Evaluation : Research evaluating the cytotoxic effects of benzoxazole derivatives indicated significant inhibition in cancer cell lines, suggesting potential for therapeutic applications in oncology .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies demonstrated that it inhibits the growth of several fungal pathogens, suggesting potential applications in treating fungal infections .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory properties of this compound have yielded promising results. It appears to modulate inflammatory pathways, which may lead to therapeutic applications in inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound, revealing cytotoxic effects against various cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Balasubrahmanian et al., the compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative treatment option .
Case Study 2: Antifungal Activity Assessment
A series of tests conducted on fungal strains demonstrated that the compound significantly inhibited fungal growth at low concentrations. This positions it as a candidate for developing new antifungal therapies .
Case Study 3: Anti-inflammatory Mechanism Investigation
A detailed analysis of the anti-inflammatory effects revealed that the compound reduces pro-inflammatory cytokine production in vitro. These findings support its potential use in managing inflammatory conditions .
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
Table 1: Key Structural and Analytical Comparisons
Key Observations:
- Piperazine vs. Piperidine : The target compound uses a piperidine core (6-membered ring with one nitrogen), whereas analogues like 6h and 5i–j employ piperazine (6-membered ring with two nitrogens). Piperidine may enhance lipophilicity and membrane permeability compared to piperazine .
- Electron-Deficient Moieties : Benzoxazole (in the target) and benzothiazole (in 5i–j , 6h ) are both electron-withdrawing, but benzoxazole’s oxygen atom may reduce metabolic stability compared to benzothiazole’s sulfur .
Functional Group Variations in Ethanone Derivatives
Table 2: Substituent Impact on Physicochemical Properties
Key Observations:
- Thioether vs.
- Pyrazine vs. Hydroxyphenyl : The target compound’s pyrazine group likely enhances water solubility over the 4-hydroxyphenyl group in 2 (), which may form intramolecular hydrogen bonds .
Preparation Methods
Structural Analysis and Overview
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone consists of three key structural components: a benzo[d]oxazole-2-thiol moiety, a pyrazin-2-yloxy group, and a piperidine ring connected via an ethanone linkage. The molecule represents a hybrid structure incorporating both oxygen and sulfur heterocycles with significant medicinal chemistry potential.
Molecular Properties
The target compound exhibits the following physicochemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.43 g/mol |
| Structural Features | Benzo[d]oxazole, Pyrazine, Piperidine, Thioether, Amide |
| Physical State | Crystalline solid |
| Solubility | Moderate in organic solvents (dichloromethane, ethanol) |
| Stability | Sensitive to strong oxidizing conditions |
Retrosynthetic Analysis
The preparation of this compound can be approached through strategic disconnections at key functional groups. Based on the literature, the most efficient retrosynthetic pathway involves:
- Disconnection at the thioether linkage, yielding benzo[d]oxazole-2-thiol and 2-chloro-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Further disconnection of the amide bond to generate chloroacetyl chloride and 4-(pyrazin-2-yloxy)piperidine
- Final disconnection at the ether bond to produce pyrazin-2-ol and 4-hydroxypiperidine or its derivatives
This approach provides access to readily available starting materials and leverages established synthetic methodologies.
Preparation of Key Precursors
Synthesis of Benzo[d]oxazole-2-thiol
The preparation of benzo[d]oxazole-2-thiol represents a critical step in the overall synthesis. Multiple approaches have been documented in the literature.
Method A: From 2-Aminophenol and Carbon Disulfide
This method involves the direct reaction of 2-aminophenol with carbon disulfide under basic conditions.
Procedure:
- A methanolic solution of 2-aminophenol (10 mmol) is treated with potassium hydroxide (10 mmol)
- Carbon disulfide (12 mmol) is added dropwise at room temperature
- The reaction mixture is refluxed for 4-6 hours
- After cooling, the solution is acidified to pH 2 with dilute hydrochloric acid
- The precipitated product is filtered, washed with water, and recrystallized from ethanol
Yield: 75-82%
Method B: Alternative Synthesis Using Thiourea
Procedure:
- 2-Aminophenol (10 mmol) and thiourea (10 mmol) are mixed in 25 mL of ethanol
- The mixture is refluxed for 8 hours
- The reaction progress is monitored by thin-layer chromatography
- Upon completion, the solvent is evaporated, and the residue is washed with cold water
- The crude product is purified by recrystallization from ethanol
Yield: 70-78%
Characterization Data
| Parameter | Data |
|---|---|
| Melting Point | 192-194°C |
| 1H NMR (DMSO-d6) | δ 12.85 (s, 1H, SH), 7.58-7.51 (m, 2H), 7.32-7.28 (m, 2H) |
| IR (KBr, cm-1) | 3420, 2930, 2855, 1620, 1580, 1460, 1380, 1270, 1230 |
| Mass Spectrum (m/z) | 151 [M+] |
| Purity | >98% by HPLC |
Synthesis of 4-(Pyrazin-2-yloxy)piperidine
The 4-(pyrazin-2-yloxy)piperidine component requires careful preparation, typically starting from protected piperidine derivatives.
Method A: Via tert-Butyloxycarbonyl (Boc) Protection
Procedure:
- To a solution of potassium carbonate (15 mmol) in N,N-dimethylformamide, add pyrazin-2-ol (10 mmol)
- Stir for 30 minutes at room temperature
- Add tert-butyl 4-hydroxypiperidine-1-carboxylate (10 mmol) and potassium iodide (1 mmol)
- Heat the mixture at 80-85°C for 6-8 hours
- Monitor reaction progress by thin-layer chromatography
- Cool the mixture and pour into ice water
- Extract with ethyl acetate (3 × 50 mL)
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate
- Evaporate the solvent under reduced pressure
- Purify by column chromatography (hexane/ethyl acetate gradient)
Yield: 80-85%
Boc Deprotection
Procedure:
- Add 10 mL of 4M hydrogen chloride in dioxane to tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (5 mmol)
- Stir at room temperature for 2-3 hours
- Monitor the reaction by thin-layer chromatography
- Evaporate the solvent under reduced pressure
- Dissolve the residue in dichloromethane and basify with aqueous sodium hydroxide solution
- Extract with dichloromethane (3 × 30 mL)
- Dry the combined organic layers over anhydrous sodium sulfate
- Evaporate to obtain 4-(pyrazin-2-yloxy)piperidine
Yield: 60-65%
Characterization Data
| Parameter | Data for Boc-Protected Intermediate |
|---|---|
| Physical State | White solid |
| Melting Point | 99-101°C |
| MS (m/z) | 374 [M]+, 375 [M+1]+ |
| 1H NMR (CDCl3) | δ 8.21 (d, 1H), 8.07 (dd, 1H), 7.95 (d, 1H), 5.12-5.05 (m, 1H), 4.10-3.95 (m, 2H), 3.35-3.20 (m, 2H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.45 (s, 9H) |
| Parameter | Data for Deprotected Product |
|---|---|
| Physical State | Off-white solid |
| Melting Point | 138-139°C |
| MS (m/z) | 348 [M+1]+ |
| 1H NMR (CDCl3) | δ 8.23 (d, 1H), 8.10 (dd, 1H), 7.98 (d, 1H), 5.15-5.08 (m, 1H), 3.25-3.15 (m, 2H), 3.10-3.00 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H), 1.75 (s, 1H) |
Coupling Strategies for Target Compound Synthesis
Two-Step Approach via Chloroacetyl Intermediate
This method involves first attaching the chloroacetyl group to the piperidine nitrogen, followed by substitution with benzo[d]oxazole-2-thiol.
Synthesis of 2-Chloro-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
Procedure:
- Dissolve 4-(pyrazin-2-yloxy)piperidine (5 mmol) in dry dichloromethane (25 mL)
- Add triethylamine (7.5 mmol) and cool to 0-5°C
- Add chloroacetyl chloride (5.5 mmol) dropwise over 15 minutes
- Allow the mixture to warm to room temperature and stir for 2 hours
- Monitor by thin-layer chromatography
- Wash with saturated sodium bicarbonate solution, water, and brine
- Dry over anhydrous sodium sulfate and evaporate the solvent
- Purify by column chromatography (dichloromethane/methanol gradient)
Yield: 75-82%
Thioether Formation
Procedure:
- To a solution of benzo[d]oxazole-2-thiol (2 mmol) in dry ethanol (15 mL), add potassium carbonate (3 mmol)
- Stir at room temperature for 30 minutes
- Add 2-chloro-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (2 mmol) in small portions
- Heat the mixture at reflux for 4-6 hours
- Monitor by thin-layer chromatography until completion
- Cool to room temperature and filter to remove inorganic salts
- Evaporate the solvent under reduced pressure
- Purify by column chromatography (hexane/ethyl acetate gradient)
- Recrystallize from ethanol or ethyl acetate/hexane
Yield: 65-75%
One-Pot Direct Coupling Approach
A more efficient approach involves the in situ generation and coupling of intermediates.
Procedure:
- To a stirred solution of 4-(pyrazin-2-yloxy)piperidine (5 mmol) and triethylamine (7.5 mmol) in dry dichloromethane (30 mL) at 0-5°C, add chloroacetyl chloride (5.5 mmol) dropwise
- Stir for 1 hour at 0-5°C
- In a separate flask, dissolve benzo[d]oxazole-2-thiol (5 mmol) in dry ethanol (15 mL) with potassium carbonate (7.5 mmol)
- Stir for 30 minutes at room temperature
- Add the contents of the first flask to the second flask dropwise
- Heat the mixture at reflux for 6-8 hours
- Cool to room temperature and evaporate the solvents under reduced pressure
- Add water and extract with ethyl acetate (3 × 40 mL)
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate
- Evaporate the solvent and purify by column chromatography
- Recrystallize from appropriate solvent
Yield: 70-78%
Purification and Characterization
Purification Techniques
The purification of this compound requires careful consideration of its physicochemical properties.
Column Chromatography
Conditions:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution with hexane/ethyl acetate or dichloromethane/methanol
- Detection: UV visualization at 254 nm
- Typical Rf value: 0.45-0.50 in 7:3 hexane/ethyl acetate
Recrystallization
Solvents:
- Ethanol
- Ethyl acetate/hexane mixture (1:2)
- Dichloromethane/hexane
Procedure:
Analytical Characterization
Spectroscopic Data
| Technique | Characteristic Features |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.25 (d, 1H, pyrazine), 8.12 (dd, 1H, pyrazine), 8.00 (d, 1H, pyrazine), 7.70-7.65 (m, 1H, benzoxazole), 7.55-7.50 (m, 1H, benzoxazole), 7.35-7.30 (m, 2H, benzoxazole), 5.20-5.10 (m, 1H, CH-O), 4.70-4.60 (m, 2H, CH2-CO), 4.25-4.10 (m, 2H, piperidine), 3.75-3.60 (m, 2H, piperidine), 2.15-2.05 (m, 2H, piperidine), 1.95-1.85 (m, 2H, piperidine) |
| 13C NMR (100 MHz, CDCl3) | δ 165.2, 164.5, 160.8, 152.3, 147.5, 141.8, 138.7, 136.2, 124.8, 124.4, 119.8, 110.5, 72.8, 44.6, 41.2, 38.5, 30.4, 30.2 |
| IR (KBr, cm-1) | 3010, 2950, 2860, 1660 (C=O), 1580, 1460, 1380, 1225, 1180, 1080, 990, 760 |
| HRMS (ESI) | Calculated for C18H18N4O3S [M+H]+: 371.1178; Found: 371.1182 |
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | 158-160°C |
| Solubility | Soluble in dichloromethane, chloroform, DMSO; sparingly soluble in ethanol, methanol; insoluble in water and hexane |
| Specific Rotation [α]D25 | +8.7° (c 1.0, CHCl3) |
| pKa | 6.8 (calculated) |
| logP | 2.75 (calculated) |
Optimization Parameters for Enhanced Yield
Effect of Reaction Conditions on Yield
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent for thioether formation | Ethanol | 68 | 95 |
| Acetone | 65 | 93 | |
| DMF | 75 | 96 | |
| THF | 62 | 94 | |
| Base | Potassium carbonate | 70 | 95 |
| Sodium hydride | 75 | 97 | |
| Triethylamine | 65 | 94 | |
| Cesium carbonate | 78 | 98 | |
| Temperature | Room temperature | 55 | 94 |
| 50°C | 68 | 95 | |
| Reflux | 75 | 96 | |
| Reaction time | 2 hours | 58 | 93 |
| 4 hours | 70 | 95 | |
| 6 hours | 75 | 96 | |
| 8 hours | 76 | 96 |
Catalyst Effects
Scale-Up Considerations
Laboratory Scale Process (10-50 g)
The preparation method can be scaled up from a few grams to tens of grams with careful consideration of the following parameters:
Process Scale Modifications (>50 g)
For larger scale production, several modifications improve safety, efficiency, and cost-effectiveness:
- Replacement of column chromatography with more scalable purification techniques such as recrystallization or precipitation
- Substitution of highly flammable or toxic solvents with greener alternatives
- Implementation of continuous flow processes for critical steps
- Recovery and recycling of solvents and reagents
Practical Applications and Derivatives
Medicinal Chemistry Applications
This compound and its structural analogs have been investigated for various potential therapeutic applications:
Structural Modifications
The core structure can be modified to generate diverse derivatives with potentially enhanced properties:
| Position | Modification | Effect |
|---|---|---|
| Benzoxazole | Introduction of halogens | Enhanced membrane permeability |
| Methoxy or hydroxy substituents | Increased hydrogen bonding capacity | |
| Thioether | Oxidation to sulfoxide or sulfone | Modulated electronic properties |
| Replacement with other linkers | Altered metabolic stability | |
| Piperidine | Substitution pattern changes | Modified conformational preferences |
| Pyrazine | Alternative heterocycles | Varied hydrogen bonding patterns |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone?
- Methodology : The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. Key steps include:
- Functionalization of the piperidine ring with pyrazin-2-yloxy groups under controlled pH and temperature (50–70°C) .
- Thioether linkage formation between benzo[d]oxazole-2-thiol and the activated carbonyl group using catalysts like DCC (dicyclohexylcarbodiimide) .
- Reaction progress is monitored via HPLC (high-performance liquid chromatography) to ensure intermediates are >95% pure .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology :
- 1H/13C NMR spectroscopy confirms the presence of distinct proton environments (e.g., piperidinyl CH₂ groups at δ 2.5–3.0 ppm and aromatic protons at δ 7.0–8.5 ppm) .
- HRMS (high-resolution mass spectrometry) verifies molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇N₃O₃S: 372.1018; observed: 372.1015) .
- Elemental analysis ensures correct C, H, N ratios (e.g., C: 58.2%, H: 4.6%, N: 11.3%) .
Q. What analytical techniques are critical for characterizing its purity and stability?
- Methodology :
- HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5% required for pharmacological studies) .
- Thermogravimetric analysis (TGA) assesses thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .
- Solubility profiling in DMSO, ethanol, and water guides formulation strategies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics for thioether formation, while non-polar solvents improve selectivity for piperidinyl intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) increase yields by 15–20% compared to traditional methods .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like over-oxidation .
Q. What strategies address contradictory spectral data in structural characterization?
- Methodology :
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
- Isotopic labeling (e.g., ¹⁵N for pyrazine rings) clarifies ambiguous assignments in mass spectrometry .
- Computational modeling (DFT calculations) predicts NMR chemical shifts to validate experimental data .
Q. How does the compound’s structure influence its biological activity?
- Methodology :
- SAR (structure-activity relationship) studies : Modifying the pyrazine or benzo[d]oxazole moieties alters affinity for target enzymes (e.g., kinase inhibition assays show IC₅₀ shifts from 12 nM to 850 nM with substituent changes) .
- Molecular docking : Simulations with proteins (e.g., COX-2) identify critical hydrogen bonds between the ethanone group and active-site residues .
- In vitro assays : Screening against bacterial/fungal strains (e.g., S. aureus, C. albicans) links thioether groups to enhanced antimicrobial activity .
Q. What experimental design limitations could affect reproducibility in pharmacological studies?
- Methodology :
- Sample degradation : Organic degradation in aqueous matrices (e.g., PBS buffer) is mitigated by refrigeration (4°C) and antioxidants (e.g., 0.1% BHT) .
- Batch variability : Strict control of starting material purity (e.g., ≥99% piperidine derivatives) reduces inter-batch variability .
- Positive controls : Inclusion of reference compounds (e.g., fluconazole for antifungal assays) ensures assay validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
